![molecular formula C6H9ClN2OS2 B14422948 {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride CAS No. 83369-47-5](/img/structure/B14422948.png)
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride is a chemical compound with the molecular formula C6H9ClN2OS2 It is characterized by the presence of a carbamyl chloride group, a disulfanyl linkage, and a cyanopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-cyanopropan-2-yl disulfide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The general reaction scheme is as follows:
2-Cyanopropan-2-yl disulfide+Chlorinating agent→[(2-Cyanopropan-2-yl)disulfanyl]methylcarbamyl chloride
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride can undergo various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carbamyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) can be used in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Carbamates or other substituted derivatives.
Applications De Recherche Scientifique
{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride involves its reactive functional groups. The carbamyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The disulfanyl group can undergo redox reactions, influencing the redox state of biological systems. These interactions can modulate various molecular targets and pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vinyl chloride: A related compound with a similar chloride functional group.
2-Fluorodeschloroketamine: Shares structural similarities with the presence of a disulfanyl linkage.
Propriétés
Numéro CAS |
83369-47-5 |
|---|---|
Formule moléculaire |
C6H9ClN2OS2 |
Poids moléculaire |
224.7 g/mol |
Nom IUPAC |
N-[(2-cyanopropan-2-yldisulfanyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C6H9ClN2OS2/c1-6(2,3-8)12-11-4-9-5(7)10/h4H2,1-2H3,(H,9,10) |
Clé InChI |
KDAAPTPTPCHOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)SSCNC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


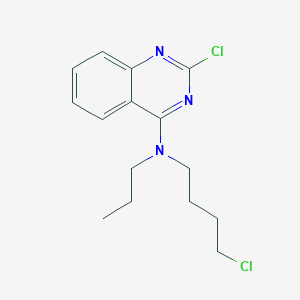
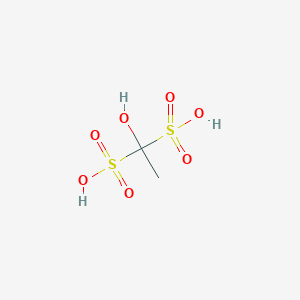
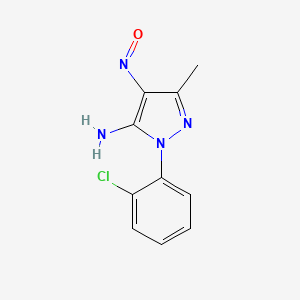
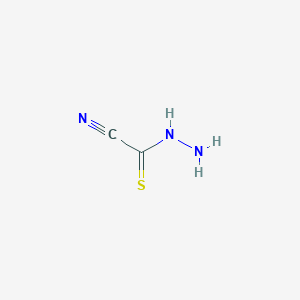
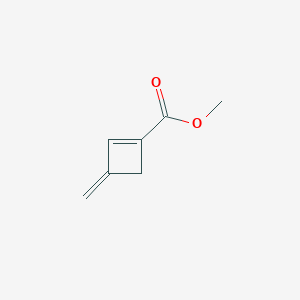

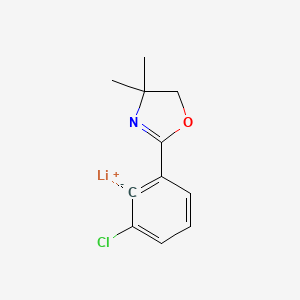
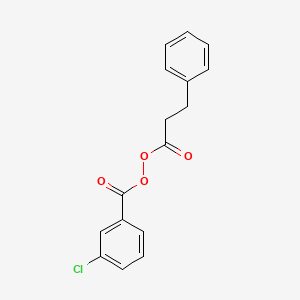
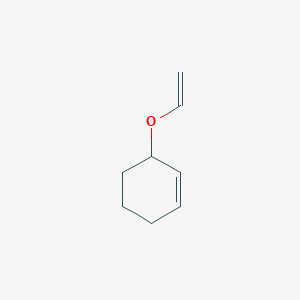
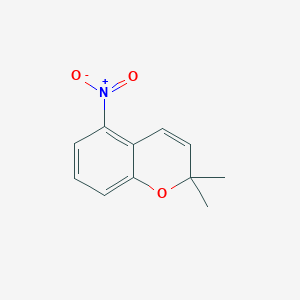
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-3-phenylpropanamide](/img/structure/B14422918.png)
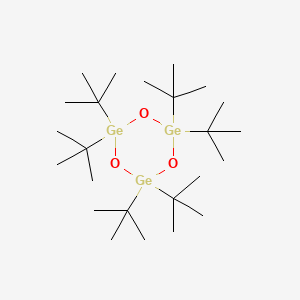
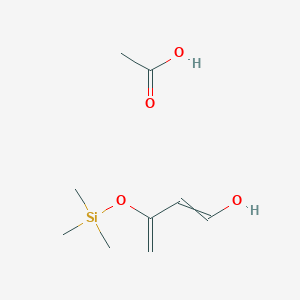
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)
